2-Chloroethyl vinyl ether

Description

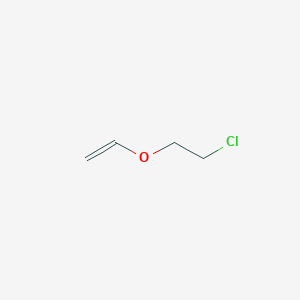

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJRKFKAFWSXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-08-5 | |

| Record name | Ethene, (2-chloroethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051570 | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic., Colorless liquid; [HSDB] Clear yellow liquid; [MSDSonline] | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °F at 760 mmHg (NTP, 1992), 110 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

61 °F (NTP, 1992), 80 °F (27 °C) (OPEN CUP) | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol and ether; slightly soluble in chloroform, In water, 429 mg/l at 25 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0475 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0495 @ 20 °C/4 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.7 (air= 1) | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

26.8 [mmHg], 26.8 mm Hg @ 20 °C | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-75-8 | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, (2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL 2-CHLOROETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O7V53TS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94.5 °F (NTP, 1992), -70.3 °C | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl vinyl ether (CEVE) is a versatile bifunctional monomer with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols. It is intended to serve as a critical resource for professionals in research and development, particularly in the fields of polymer science and drug development, who utilize vinyl ethers as building blocks for complex molecular architectures. This document summarizes key quantitative data, outlines detailed experimental methodologies for its synthesis and polymerization, and illustrates its chemical behavior through reaction pathway diagrams.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by its high flammability and distinct reactivity, stemming from the vinyl group and the chloroethyl moiety.[1] It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO | [3] |

| Molecular Weight | 106.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 109 °C (228 °F) at 760 mmHg | [2] |

| Melting Point | -70 °C (-94 °F) | |

| Density | 1.048 g/mL at 25 °C | [4] |

| Flash Point | 16 °C (61 °F) | |

| Refractive Index (n²⁰/D) | 1.438 | [2] |

| Vapor Density | 3.7 (air = 1) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [2] |

| CAS Number | 110-75-8 | [3] |

Reactivity and Handling

The reactivity of this compound is dominated by the electron-rich vinyl group and the reactive C-Cl bond. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations.

Key Chemical Reactions

-

Cationic Polymerization : The vinyl ether moiety readily undergoes cationic polymerization, a reaction that can only proceed via a cationic mechanism due to the electron-donating nature of the ether oxygen.[4] This is the most significant reaction for CEVE, leading to the formation of poly(this compound) (PCEVE), a hydrophobic, elastomeric polymer.[4] Various initiating systems can be employed, from Lewis acids to green catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H+).[4]

-

Hydrolysis : CEVE is stable in neutral and alkaline solutions.[2] However, in the presence of even dilute acids, it readily hydrolyzes to yield acetaldehyde (B116499) and 2-chloroethanol.[2] This sensitivity to acid is a critical consideration for its storage and use in multi-step syntheses.

-

Peroxide Formation : Like many ethers, this compound can oxidize in the presence of air and light to form unstable and potentially explosive peroxides. Commercial preparations are typically stabilized with inhibitors such as triethanolamine (B1662121) or monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent this hazardous reaction.

-

Substitution Reactions : The chlorine atom can be displaced through nucleophilic substitution reactions, offering a pathway to introduce a variety of functional groups. For instance, it can be used as a starting material for preparing molecules like 2-vinyloxyethyl phthalimide (B116566) by reaction with potassium phthalimide.[4]

General Reactivity Diagram

The following diagram illustrates the primary reactive pathways of this compound.

Caption: Primary reaction pathways for this compound.

Safe Handling and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Flammability : It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

-

Toxicity : The compound is toxic if swallowed or in contact with skin.[5] Acute exposure can cause irritation to the skin, eyes, and respiratory system.

-

Reactivity Hazards : It can form explosive peroxides upon exposure to air.[4] It may react violently with strong oxidizing agents.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6] Ensure the presence of appropriate stabilizers, especially for long-term storage.

-

Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and polymerization of this compound, based on established procedures.

Synthesis via Dehydrochlorination of Bis(2-chloroethyl) Ether

This method involves the elimination of HCl from bis(2-chloroethyl) ether using a strong base.[1][6]

Materials:

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (B78521) (NaOH), powdered

-

Inert, high-boiling solvent (e.g., mineral oil)

-

Distillation apparatus with an efficient fractionating column

Procedure:

-

Set up a distillation apparatus equipped with a dropping funnel and a magnetic stirrer. The reaction flask should be charged with powdered sodium hydroxide and an inert, high-boiling solvent.

-

Heat the NaOH suspension with vigorous stirring.

-

Slowly add bis(2-chloroethyl) ether to the hot suspension via the dropping funnel.

-

The reaction is typically performed under reduced pressure to facilitate the immediate distillation of the product as it forms, minimizing side reactions.

-

The crude distillate, containing this compound and dioxane as a major byproduct, is collected.

-

Purify the crude product by careful fractional distillation.[6] The boiling points of this compound (109 °C) and dioxane (101 °C) are close, requiring an efficient column for separation.

-

Collect the fraction corresponding to pure this compound. Confirm purity using GC-MS and NMR spectroscopy.

-

Add a stabilizer (e.g., 0.1% triethanolamine) to the purified product for storage.

Caption: Workflow for the synthesis of this compound.

Cationic Polymerization using a Lewis Acid Initiator

This protocol describes a general procedure for the cationic polymerization of CEVE. The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and the properties of the resulting polymer.[7][8]

Materials:

-

This compound (CEVE), freshly distilled and inhibitor-free

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Initiator system (e.g., Et₁.₅AlCl₁.₅, SnCl₄, or a metallocene-based system)[7][8]

-

Proton trap/added base (e.g., 2,6-di-tert-butylpyridine (B51100) or 1,4-dioxane)[7]

-

Quenching agent (e.g., pre-chilled methanol (B129727) or piperidine)[8]

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

All glassware must be rigorously dried (e.g., flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

In a reaction flask, dissolve the purified CEVE monomer and the proton trap (if used) in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C to -30 °C) in a suitable cooling bath.[8] Lower temperatures generally afford better control over the polymerization.

-

In a separate, dry syringe, prepare a solution of the Lewis acid initiator in the anhydrous solvent.

-

Initiate the polymerization by rapidly adding the initiator solution to the stirred monomer solution.

-

Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the conversion (e.g., via ¹H NMR).

-

Quench the polymerization by adding an excess of the quenching agent (e.g., cold methanol). This will precipitate the polymer.[8]

-

Isolate the polymer by filtration or by evaporating the solvent and non-reacted monomer.

-

Purify the polymer by re-dissolving it in a suitable solvent (e.g., dichloromethane) and re-precipitating it in a non-solvent (e.g., cold methanol).[8]

-

Dry the final polymer product under vacuum to a constant weight. Characterize the polymer using GPC (for molecular weight and dispersity) and NMR spectroscopy (for structure).

Caption: General workflow for cationic polymerization of CEVE.

Acid-Catalyzed Hydrolysis

This illustrates the cleavage of the vinyl ether under acidic conditions.

Procedure:

-

Dissolve this compound in a water-miscible solvent like THF.

-

Add a dilute aqueous acid solution (e.g., 1M HCl) to the mixture.

-

Stir the reaction at room temperature. The hydrolysis is typically rapid.

-

Monitor the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the products (acetaldehyde and 2-chloroethanol) with a suitable organic solvent (e.g., diethyl ether).

-

Analyze the organic extract to confirm the presence of the hydrolysis products.

Caption: Reaction pathway for the acid-catalyzed hydrolysis of CEVE.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas:

-

Polymer Science : It serves as a monomer for creating functional polymers. The resulting poly(this compound) can be used as a scaffold for further chemical modifications via the pendant chloroethyl groups, leading to graft copolymers or other advanced materials.[8]

-

Organic Synthesis : It is used as a protecting group for alcohols. More importantly, its bifunctional nature allows it to act as a building block in the synthesis of more complex molecules, including anesthetics and sedatives.

-

Materials Science : Copolymers of CEVE with other monomers like acrylates are used in the formulation of specialty adhesives and coatings.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with well-defined properties. Its propensity for cationic polymerization and the reactivity of its chloroethyl group provide a rich platform for chemical synthesis and materials development. A thorough understanding of its reactivity, particularly its sensitivity to acid-catalyzed hydrolysis and peroxide formation, is paramount for its safe and effective use. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to leverage the full potential of this important monomer.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Solvent free Cationic Copolymerization of this compound with Styrene Catalyzed by Maghnite-H+, a Green Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dn790006.ca.archive.org [dn790006.ca.archive.org]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Chloroethyl Vinyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl vinyl ether (CEVE), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.47 | dd | 14.4, 6.8 | =CH-O |

| ~4.18 | dd | 14.4, 1.6 | =CH₂ (trans) |

| ~4.00 | dd | 6.8, 1.6 | =CH₂ (cis) |

| ~3.95 | t | 5.7 | -O-CH₂- |

| ~3.71 | t | 5.7 | -CH₂-Cl |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~151.7 | =CH-O |

| ~87.4 | =CH₂ |

| ~69.1 | -O-CH₂- |

| ~41.8 | -CH₂-Cl |

Reference: Data compiled from various spectroscopic databases.[1][2][3][4][5][6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Strong | C=C stretch (vinyl ether) |

| ~1200 | Strong | C-O-C stretch (asymmetric) |

| ~1050 | Strong | C-O-C stretch (symmetric) |

| ~820 | Strong | =C-H bend (out-of-plane) |

| ~680 | Strong | C-Cl stretch |

Reference: Data interpreted from typical values for vinyl ethers and alkyl halides and available spectral data.[3][7][8][9]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | ~10% | [M+2]⁺ (due to ³⁷Cl isotope) |

| 106 | ~30% | [M]⁺ (Molecular ion, C₄H₇³⁵ClO) |

| 63 | 100% | [C₂H₃O]⁺ or [CH₂Cl]⁺ fragments |

| 43 | ~60% | [C₂H₃O]⁺ |

| 27 | ~95% | [C₂H₃]⁺ |

Reference: Fragmentation pattern based on data from the NIST WebBook and other mass spectrometry databases.[4][10][11][12][13]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[14] The solution must be homogeneous and free of particulate matter.[14] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is typically used for acquiring the ¹H NMR spectrum.

-

Key acquisition parameters include a pulse angle of 90°, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

A proton-decoupled experiment (e.g., using a DEPT pulse sequence) is commonly employed to simplify the spectrum and enhance the signal of carbon atoms.[15]

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[15]

-

The FID is processed similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired "neat" (undiluted). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][7]

FTIR Spectroscopy Protocol:

-

A background spectrum of the clean salt plates is recorded.

-

The prepared sample (thin film between plates) is placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile organic compound, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

-

The compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

The eluted compound enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16]

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

Logical Relationship in Spectral Interpretation

Caption: Logical flow for determining chemical structure from spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound(110-75-8) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. academic.oup.com [academic.oup.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. webassign.net [webassign.net]

- 8. Ethene, (2-chloroethoxy)- [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. ursinus.edu [ursinus.edu]

- 11. This compound(110-75-8) MS spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Ethene, (2-chloroethoxy)- [webbook.nist.gov]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. bhu.ac.in [bhu.ac.in]

- 16. dem.ri.gov [dem.ri.gov]

Synthesis and Purification of 2-Chloroethyl Vinyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Chloroethyl vinyl ether (CEVE), a versatile monomer used in the production of various polymers and as an intermediate in organic synthesis. This document outlines detailed experimental protocols for common synthetic routes, presents quantitative data in a clear, tabular format, and visualizes key chemical pathways and workflows.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most common routes include the dehydrochlorination of 2,2'-dichlorodiethyl ether, the reaction of 2-chloroethanol (B45725) with acetaldehyde, and the thermal decomposition of 1,1-di(2-chloroethoxy)ethane.

Dehydrochlorination of 2,2'-Dichlorodiethyl Ether

This method involves the elimination of hydrogen chloride from 2,2'-dichlorodiethyl ether in the presence of a base, typically sodium hydroxide (B78521).[1][2] A significant byproduct of this reaction is dioxane, which poses a purification challenge due to its similar boiling point to CEVE.[3]

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

Apparatus Setup: A reaction flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation condenser is assembled.

-

Reaction Mixture: Powdered or flake sodium hydroxide is placed in the reaction flask. 2,2'-Dichlorodiethyl ether is added dropwise to the flask while stirring vigorously.

-

Temperature Control: The reaction is exothermic, and the temperature should be maintained between 90-95°C.[2] Cooling may be necessary to control the reaction rate.

-

Reaction Time: The reaction is typically carried out for a period of 4 hours.[2]

-

Distillation: After the reaction is complete, the product mixture is distilled. The crude distillate, containing this compound, dioxane, and unreacted starting material, is collected.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,2'-Dichlorodiethyl ether | [3] |

| Reagent | Sodium Hydroxide | [3] |

| Reaction Temperature | 90 - 95 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Conversion of Starting Material | ~89% | [3] |

| Yield of this compound | 55 - 60% | [3] |

| Yield of Dioxane | 14 - 15% | [3] |

Reaction Pathway:

Caption: Dehydrochlorination of 2,2'-Dichlorodiethyl ether.

Synthesis from 2-Chloroethanol and Acetaldehyde

This method involves the condensation reaction between 2-chloroethanol and acetaldehyde.[1] While conceptually straightforward, this route is less commonly detailed in readily available literature compared to the dehydrochlorination method.

Reaction Pathway:

Caption: Synthesis from 2-Chloroethanol and Acetaldehyde.

Thermal Decomposition of 1,1-di(2-chloroethoxy)ethane

This process involves the thermal cracking of 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst to yield this compound and 2-chloroethanol.[4] A subsequent purification step is necessary to separate the product from the starting material and the 2-chloroethanol byproduct.

Experimental Protocol:

-

Thermal Decomposition: 1,1-di(2-chloroethoxy)ethane is heated in the presence of an acidic catalyst. The reaction mixture is then made alkaline to prevent reversal of the reaction.[4]

-

Azeotropic Distillation: The resulting mixture is subjected to azeotropic distillation to separate a fraction consisting mainly of this compound and 2-chloroethanol.[4]

-

Reaction with 2-Chloroethanol: The collected azeotrope is acidified, causing the 2-chloroethanol to react with a portion of the this compound to reform 1,1-di(2-chloroethoxy)ethane.[4]

-

Final Rectification: The final mixture, now primarily composed of this compound and 1,1-di(2-chloroethoxy)ethane, is purified by rectification to yield high-purity this compound.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,1-di(2-chloroethoxy)ethane | [4] |

| Purity of Final Product | > 99.2% | [4] |

| Water Content in Final Product | < 10 ppm | [4] |

Process Workflow:

Caption: Thermal Decomposition and Purification Workflow.

Purification of this compound

The primary challenge in the purification of this compound, particularly when synthesized via dehydrochlorination, is the removal of the dioxane byproduct.[3] Several methods can be employed to achieve high purity.

Fractional Distillation

Due to the close boiling points of this compound (108-109°C) and dioxane (101°C), fractional distillation is a challenging but feasible method for their separation.[3]

Experimental Protocol:

-

Apparatus: A fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) is required.

-

Procedure: The crude mixture is heated, and the vapor is allowed to pass through the fractionating column. The component with the lower boiling point (dioxane) will enrich in the vapor phase and distill first.

-

Fraction Collection: Fractions are collected at different temperature ranges. The temperature at the head of the column should be carefully monitored. A sharp increase in temperature will indicate that the lower-boiling component has been mostly removed, and the desired product is beginning to distill.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point of this compound | 108 - 109 °C | [3] |

| Boiling Point of Dioxane | 101 °C | [3] |

| Initial Purity of Crude Ether | 50 - 60% | [3] |

| Purity after single distillation (50-73 theoretical plates) | ~50% of charge as pure ether | [3] |

Water Extraction

This method leverages the high water solubility of dioxane compared to the slight solubility of this compound.[3]

Experimental Protocol:

-

Extraction: The crude ether mixture is washed repeatedly with water in a separatory funnel. The dioxane preferentially partitions into the aqueous phase.

-

Separation: The aqueous layer is drained, and the process is repeated several times.

-

Drying: The washed organic layer is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Final Distillation: A final simple or fractional distillation of the dried ether is performed to remove any remaining impurities and the drying agent.

Purification Workflow:

Caption: Purification via Water Extraction and Distillation.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored in tightly sealed containers. This compound can form explosive peroxides upon exposure to air and light, and therefore should be stored with an inhibitor and protected from light.

-

Hazards: It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

Thermal stability and decomposition of 2-Chloroethyl vinyl ether

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. The information is compiled from kinetic studies and safety data, offering critical insights for professionals handling this compound in research, development, and manufacturing.

Thermal Decomposition Kinetics

The thermal decomposition of this compound in the gas phase has been characterized as a homogeneous, unimolecular reaction that adheres to first-order kinetics in its initial stages.[1] A key study conducted in a static system determined the Arrhenius parameters for this decomposition.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound [1]

| Parameter | Value | Temperature Range (°C) |

| Rate Constant (k) | 1011.49 exp(–44,752/RT) sec–1 | 353.0–424.0 |

| Activation Energy (Ea) | 44.752 kcal/mol | 353.0–424.0 |

| Pre-exponential Factor (A) | 1011.49 s-1 | 353.0–424.0 |

R is the gas constant in cal/mol·K.

Decomposition Products

The decomposition of this compound yields different products depending on the conditions. The primary thermal decomposition in a seasoned vessel predominantly produces olefins and acetaldehyde (B116499).[1] However, under conditions of combustion or in the presence of moisture and acid, other hazardous products can be formed.

Table 2: Identified Decomposition Products

| Product | Condition of Formation | Reference |

| Olefins (unspecified) | Thermal decomposition | [1] |

| Acetaldehyde | Thermal decomposition; Acid-catalyzed hydrolysis | [1][2] |

| Carbon monoxide (CO) | Combustion | [3] |

| Carbon dioxide (CO2) | Combustion | [3] |

| Hydrogen chloride gas | Combustion | [3] |

| 2-Chloroethanol | Acid-catalyzed hydrolysis | [2] |

Decomposition Pathways

The thermal decomposition of this compound can proceed through different pathways. The primary unimolecular decomposition likely involves a cyclic transition state to yield acetaldehyde and vinyl chloride. A secondary pathway, particularly under combustion conditions, involves fragmentation and oxidation to produce smaller molecules and inorganic acids.

Experimental Protocols

While the full experimental details from the primary kinetic study are not available, a representative protocol for a gas-phase unimolecular decomposition study is outlined below. This methodology is based on standard practices for kinetic analysis in a static system.

Objective: To determine the first-order rate constant and Arrhenius parameters for the thermal decomposition of this compound.

Apparatus:

-

A static, temperature-controlled reaction vessel (e.g., seasoned Pyrex).

-

A high-vacuum line for sample introduction and evacuation.

-

A pressure transducer or manometer to monitor the total pressure of the system.

-

A furnace or thermostat to maintain a constant temperature within the reaction vessel.

-

A system for product analysis, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Vessel Preparation: The reaction vessel is "seasoned" by pyrolyzing a small amount of the reactant or a related compound within it. This process coats the interior surface, minimizing wall effects and ensuring the reaction is homogeneous.

-

Sample Introduction: A known initial pressure of this compound vapor is introduced into the evacuated and pre-heated reaction vessel.

-

Data Acquisition: The total pressure of the system is monitored over time. For a unimolecular reaction where one mole of reactant produces two or more moles of gaseous products, the reaction progress can be followed by the increase in total pressure.

-

Kinetic Analysis: The first-order rate constant (k) is determined by plotting ln(P∞ - Pt) versus time, where Pt is the pressure at time t and P∞ is the final pressure. The slope of this line is -k.

-

Temperature Variation: The experiment is repeated at several different temperatures within the desired range (e.g., 353.0–424.0°C).

-

Arrhenius Plot: The Arrhenius parameters (Activation Energy, Ea, and Pre-exponential Factor, A) are determined by plotting ln(k) versus 1/T (where T is the absolute temperature). The slope of this line is -Ea/R, and the y-intercept is ln(A).

-

Product Analysis: At the end of a reaction, the products are collected and analyzed by a suitable technique like GC-MS to confirm the decomposition pathway.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate precautions. Upon heating, it can release toxic and irritating gases.[3] Hazardous polymerization may also occur. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames. In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam should be used.

References

- 1. The thermal decomposition of alkyl vinyl ethers. Part II. The inhibited decompositions of t-butyl, isopropyl, and 2-chloroethyl vinyl ethers - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

Solubility Profile of 2-Chloroethyl Vinyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl vinyl ether (CEVE) in various organic solvents. Understanding the solubility of CEVE is critical for its application in synthesis, polymerization, and formulation development. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the workflow for this procedure.

Core Topic: Solubility of this compound

This compound (CAS No. 110-75-8) is a colorless liquid that serves as a versatile monomer and intermediate in organic synthesis. Its solubility in different organic solvents is a key physical property influencing reaction kinetics, purification processes, and the formulation of products.

Data Presentation: Qualitative Solubility

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

| Organic Solvent | Chemical Class | Reported Solubility | Citation |

| Ethanol | Alcohol | Very Soluble / Soluble | [1][2] |

| Diethyl Ether | Ether | Very Soluble / Soluble | [1][2] |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | [1] |

| Water | Inorganic | Insoluble / Slightly Soluble (429 mg/L at 25 °C) | [1] |

Note: "Very Soluble" and "Soluble" are qualitative terms and indicate that this compound is likely miscible or dissolves to a significant extent in these solvents. "Slightly Soluble" suggests limited solubility.

Experimental Protocols: Determining Solubility

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general experimental methodology can be employed. The following protocol is a standard approach for determining the solubility of a liquid analyte in a liquid solvent.

General Protocol for Solubility Determination of a Liquid in an Organic Solvent

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analyte)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials with airtight septa

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the ether after equilibration will confirm that the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for phase separation.

-

Carefully extract an aliquot of the solvent phase (the supernatant) using a syringe, ensuring that none of the undissolved this compound is collected.

-

Dilute the collected aliquot with a known volume of the pure solvent to bring the concentration of this compound into the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the diluted sample aliquot using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Quantum Chemical Calculations for 2-Chloroethyl Vinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-chloroethyl vinyl ether. This molecule, with its combination of a vinyl group, an ether linkage, and a chloroethyl moiety, presents an interesting case for conformational analysis and the study of intramolecular interactions. Understanding its fundamental properties at the molecular level is crucial for applications in polymer chemistry, synthesis, and as a potential intermediate in drug development.

This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study. The data presented herein is illustrative of a typical quantum chemical investigation and is structured to provide a clear framework for researchers undertaking similar computational studies.

Theoretical Background

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. For a molecule like this compound (C₄H₇ClO), these methods can predict a range of properties with high accuracy, including:

-

Molecular Geometry: Determination of the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Conformational Analysis: Identification and energy ranking of different stable conformers (rotational isomers) that arise from rotation around single bonds.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule and its different conformers.

-

Electronic Properties: Calculation of dipole moments, molecular orbitals (HOMO, LUMO), and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

-

Thermochemical Properties: Estimation of enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the thermodynamics of reactions involving the molecule.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology is a standard approach for the quantum chemical analysis of a small organic molecule like this compound.

2.1. Conformational Search

Due to the flexibility of the ethyl and vinyl groups, this compound can exist in several conformations. A systematic or stochastic conformational search is the first step to identify all relevant low-energy structures. This can be performed using molecular mechanics methods followed by re-optimization of the most stable conformers at a higher level of theory.

2.2. Geometry Optimization and Frequency Calculations

Each identified conformer should be subjected to geometry optimization and frequency calculations using DFT. A common and reliable choice of method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). The frequency calculation serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational spectra and zero-point vibrational energy (ZPVE).

2.3. Single-Point Energy Refinement

To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated method or a larger basis set. A recommended approach is to use a double-hybrid functional or a coupled-cluster method like CCSD(T) with a larger basis set, such as aug-cc-pVTZ.

The workflow for these calculations can be visualized as follows:

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=C | 1.33 |

| C-O (vinyl) | 1.36 | |

| C-O (ethyl) | 1.42 | |

| C-C | 1.52 | |

| C-Cl | 1.80 | |

| Bond Angles (°) | C=C-O | 126.5 |

| C-O-C | 118.0 | |

| O-C-C | 108.5 | |

| C-C-Cl | 110.0 | |

| Dihedral Angles (°) | C=C-O-C | 0.0 (syn-periplanar) or 180.0 (anti-periplanar) |

| O-C-C-Cl | ~60.0 (gauche) or 180.0 (anti) |

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C=C-O-C, O-C-C-Cl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 | syn, gauche | 0.00 | 65.2 |

| 2 | syn, anti | 0.85 | 20.1 |

| 3 | anti, gauche | 1.50 | 9.3 |

| 4 | anti, anti | 2.10 | 5.4 |

Table 3: Calculated Vibrational Frequencies and Intensities for the Most Stable Conformer

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (vinyl) | 3100-3000 | Moderate | High |

| C-H stretch (ethyl) | 3000-2850 | High | Moderate |

| C=C stretch | 1640 | High | Very High |

| C-O-C stretch | 1250-1050 | Very High | Low |

| C-Cl stretch | 750-650 | High | Moderate |

Logical Relationships in Conformational Analysis

The stability of different conformers is governed by a balance of several intramolecular interactions. A logical diagram illustrating these relationships is presented below.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. By employing a systematic computational approach, researchers can gain valuable insights into the molecule's conformational preferences, vibrational and electronic properties, and overall reactivity. This information is fundamental for understanding its behavior in various chemical environments and for the rational design of new materials and molecules in the field of drug development. The methodologies and illustrative data presented in this guide serve as a robust starting point for such investigations.

An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether (CAS 110-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl vinyl ether (CEVE), a versatile bifunctional molecule with applications in organic synthesis and polymer chemistry. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug development.

Core Properties of this compound

This compound is a colorless liquid characterized by its vinyl ether and chloroethyl functionalities, making it a valuable building block for a variety of chemical transformations.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₇ClO | |

| Molecular Weight | 106.55 g/mol | |

| CAS Number | 110-75-8 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 109 °C at 760 mmHg | |

| Melting Point | -70 °C | |

| Density | 1.048 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.438 | |

| Flash Point | 16 °C (60.8 °F) - closed cup | |

| Vapor Pressure | 760 mmHg at 109 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [1][2] |

| Stability | Stable under alkaline conditions; hydrolyzes in the presence of dilute acids.[1][2] Typically stabilized with triethanolamine (B1662121) and/or MEHQ to prevent polymerization and peroxide formation.[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the vinyl and chloroethyl groups. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the four unique carbon atoms in the molecule.[4][5] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C=C bond of the vinyl group and the C-O-C ether linkage. |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and application of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the dehydrochlorination of bis(2-chloroethyl) ether using a strong base, such as sodium hydroxide (B78521).[2][6][7]

Reaction: (ClCH₂CH₂)₂O + NaOH → ClCH₂CH₂OCH=CH₂ + NaCl + H₂O

Experimental Procedure:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation condenser.

-

Reaction Mixture: The flask is charged with bis(2-chloroethyl) ether and sodium hydroxide pellets. The molar ratio of sodium hydroxide to bis(2-chloroethyl) ether is typically around 5:1 to ensure complete reaction.[6]

-

Heating and Distillation: The mixture is heated with vigorous stirring. The reaction temperature is gradually increased to approximately 170 °C. The product, this compound, will begin to distill over. The distillation is continued until the liquid phase in the reaction flask is nearly consumed.[6]

-

Work-up: The collected distillate will consist of an organic layer (the product) and an aqueous layer. The layers are separated. The aqueous layer can be saturated with sodium hydroxide to recover any dissolved product.[6] The organic layers are combined and dried over anhydrous sodium hydroxide.[6]

Purification by Fractional Distillation

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts, such as dioxane.[6] Fractional distillation is the method of choice for this purpose.[6][8][9][10]

Experimental Procedure:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[8][9][10]

-

Distillation: The dried crude product is placed in the distillation flask with boiling chips. The flask is heated gently. The temperature at the distillation head is monitored closely.

-

Fraction Collection: The fraction distilling at a constant temperature of 108-109 °C at atmospheric pressure is collected as pure this compound.[6] Fractions with lower or higher boiling points are collected separately as impurities.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly in the formation of other vinyl ethers and as a monomer in polymerization reactions.

Synthesis of Divinyl Ether

This compound can serve as a precursor for the synthesis of divinyl ether, a historical inhalation anesthetic.[11] This transformation involves a second dehydrochlorination reaction.

Reaction: ClCH₂CH₂OCH=CH₂ + Base → CH₂=CHOCH=CH₂

Experimental Protocol Outline:

-

Reaction Setup: this compound is dissolved in a suitable solvent.

-

Base Addition: A strong base, such as potassium tert-butoxide, is added to the solution.[1]

-

Reaction and Work-up: The reaction is typically stirred at an elevated temperature. The product, divinyl ether, being volatile, can be distilled directly from the reaction mixture.[1]

Cationic Polymerization

The vinyl group of this compound readily undergoes cationic polymerization to form poly(this compound). This polymer can be further modified through reactions of the pendant chloroethyl groups.[12]

Relevance in Drug Development and Biological Systems

While this compound is cited as a precursor in the manufacture of anesthetics and sedatives, specific, modern examples with detailed biological mechanisms are not extensively documented in publicly available literature.[7][13][14] However, the chemistry of vinyl ethers is relevant to drug design and delivery.

Potential Metabolic Pathway

The metabolism of this compound in biological systems has not been extensively studied. However, based on the known metabolism of structurally related compounds like vinyl chloride and other haloethers, a plausible metabolic pathway can be proposed.[15][16] The primary route of metabolism is likely initiated by cytochrome P450 enzymes in the liver.

This proposed pathway involves an initial oxidation to a reactive epoxide intermediate, which can then rearrange to an aldehyde. Hydrolysis of the vinyl ether bond is also a likely metabolic route. These metabolites would then undergo further transformations and conjugation to facilitate their excretion.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and is toxic if swallowed or inhaled. It can cause skin and eye irritation.[3][14]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be protected from light and stored under an inert atmosphere.[3] The addition of stabilizers like triethanolamine is recommended to inhibit polymerization and peroxide formation.[3]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the latest SDS before handling this compound.

References

- 1. Vinyl ether synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound(110-75-8) 13C NMR [m.chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. dn790006.ca.archive.org [dn790006.ca.archive.org]

- 7. This compound [drugfuture.com]

- 8. Purification [chem.rochester.edu]

- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. chembam.com [chembam.com]

- 11. Divinyl ether - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutagenicity and metabolism of vinyl chloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloroethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-chloroethyl vinyl ether. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols for the determination of these properties.

Core Physical Properties of this compound

This compound, a colorless to light yellow liquid, possesses a unique set of physical characteristics crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of its key physical properties is presented below.

| Physical Property | Value | Units |

| Molecular Formula | C4H7ClO | |

| Molecular Weight | 106.55 | g/mol |

| Boiling Point | 108 - 109 | °C |

| Melting Point | -70 | °C |

| Density | 1.048 | g/mL at 25 °C |

| Refractive Index | 1.437 - 1.440 | at 20 °C |

| Flash Point | 16 | °C |

| Vapor Pressure | 26.8 | mmHg at 20°C |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) and ether. |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of the this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a critical indicator of purity. While this compound is a liquid at room temperature, this protocol is included for general reference in the characterization of organic compounds. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube

-

Capillary tubes (open at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the solid organic compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range typically indicates a pure compound.[5]

Determination of Density